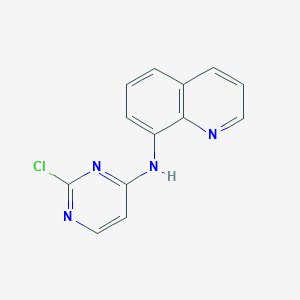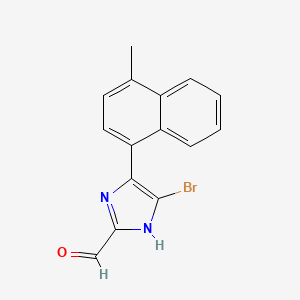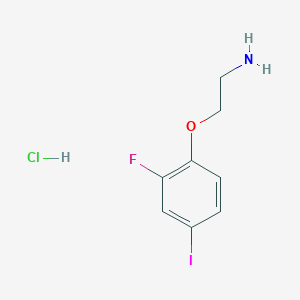![molecular formula C13H12FN5O B13715522 6-Amino-9-[2-(4-fluorophenoxy)ethyl]-9H-purine](/img/no-structure.png)
6-Amino-9-[2-(4-fluorophenoxy)ethyl]-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-9-[2-(4-fluorophenoxy)ethyl]-9H-purine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of an amino group at the 6th position and a 2-(4-fluorophenoxy)ethyl group at the 9th position of the purine ring. Purine derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-[2-(4-fluorophenoxy)ethyl]-9H-purine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nucleophilic Substitution: The reaction begins with the nucleophilic substitution of a halogenated purine derivative with 4-fluorophenol to introduce the 4-fluorophenoxy group.
Alkylation: The resulting intermediate is then subjected to alkylation with an appropriate alkylating agent to introduce the 2-(4-fluorophenoxy)ethyl group.
Amination: Finally, the amino group is introduced at the 6th position through a suitable amination reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-9-[2-(4-fluorophenoxy)ethyl]-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; typically carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Aplicaciones Científicas De Investigación
6-Amino-9-[2-(4-fluorophenoxy)ethyl]-9H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Amino-9-[2-(4-fluorophenoxy)ethyl]-9H-purine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. For example, it may inhibit purine metabolism enzymes, leading to altered nucleotide synthesis and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
6-Aminopurine: A simpler analog with an amino group at the 6th position.
9-(2-Fluorophenoxy)ethylpurine: A related compound with a fluorophenoxyethyl group at the 9th position.
8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: A structurally similar compound with additional functional groups.
Uniqueness
6-Amino-9-[2-(4-fluorophenoxy)ethyl]-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino group and the fluorophenoxyethyl group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H12FN5O |
|---|---|
Peso molecular |
273.27 g/mol |
Nombre IUPAC |
9-[2-(4-fluorophenoxy)ethyl]purin-6-amine |
InChI |
InChI=1S/C13H12FN5O/c14-9-1-3-10(4-2-9)20-6-5-19-8-18-11-12(15)16-7-17-13(11)19/h1-4,7-8H,5-6H2,(H2,15,16,17) |
Clave InChI |
LNHTTZWPBXACSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCCN2C=NC3=C(N=CN=C32)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13715439.png)






![Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate](/img/structure/B13715513.png)



![3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid](/img/structure/B13715530.png)

